2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole
Description
2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that features both imidazole and benzothiazole moieties
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c1-20-12-6-7-14-15(8-12)21-16-18-13(9-19(14)16)10-2-4-11(17)5-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCMHHMRNYNTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring, followed by further functionalization to introduce the imidazole moiety. The reaction conditions often involve the use of catalysts such as iodine or copper, and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve yield and reduce costs. The use of green chemistry principles, such as microwave-assisted synthesis and ionic liquids, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in the inhibition of specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its anticancer activity, the compound may inhibit the activity of certain kinases or disrupt the function of DNA topoisomerases, leading to cell cycle arrest and apoptosis. The exact pathways can vary depending on the specific biological context and the type of cells involved .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the imidazole moiety but shares the benzothiazole structure.
2-(4-Methoxyphenyl)benzothiazole: Similar structure but with a methoxy group instead of a chlorine atom.
2-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole: Contains the imidazole and thiazole rings but lacks the benzene ring fused to the thiazole
Uniqueness
2-(4-Chlorophenyl)-6-methoxyimidazo[2,1-b][1,3]benzothiazole is unique due to the combination of the imidazole and benzothiazole moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs with diverse biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
